molecular formula C18H16N2O2 B1459633 Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- CAS No. 1626923-39-4

Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-

Cat. No. B1459633
M. Wt: 292.3 g/mol
InChI Key: VUSRWZGYIUXZNO-UHFFFAOYSA-N
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Description

Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is a chemical compound with diverse applications in scientific research. Its unique structural properties make it valuable for drug development and material synthesis1.



Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry techniques. Researchers have explored various routes to obtain it, including condensation reactions, cyclizations, and functional group manipulations. Detailed studies on the most efficient synthetic pathways are essential for optimizing yield and purity.



Molecular Structure Analysis

The molecular structure of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- reveals a complex arrangement of atoms. The central benzene ring is substituted with an acetamide group and a 2-methyl group. The oxazole ring at the para position of the phenyl group adds further complexity. Precise characterization using spectroscopic methods (such as NMR, IR, and mass spectrometry) is crucial for understanding its geometry and electronic properties


Scientific Research Applications

Synthesis and Derivative Formation

One of the primary scientific research applications of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- and related compounds is in the field of organic synthesis, where they serve as key intermediates in the preparation of various heterocyclic compounds. For instance, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives involves reactions with benzylideneacetone, leading to compounds with potential applications in pharmaceuticals and agrochemicals due to their structural complexity and functionality (Shatsauskas et al., 2017). This process showcases the versatility of benzeneacetamide derivatives in facilitating the synthesis of complex heterocycles.

Antimicrobial and Hemolytic Agents

Further extending the utility of Benzeneacetamide derivatives, some studies have focused on synthesizing N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial and hemolytic agents. These compounds have been evaluated for their activity against selected microbial species, revealing variable extents of antimicrobial efficacy relative to reference standards. This highlights the potential of benzeneacetamide derivatives in developing new antimicrobial agents with lesser toxicity and significant efficacy against various pathogens (Rehman et al., 2016).

Nonlinear Optical Properties

In the realm of materials science, benzeneacetamide derivatives have been investigated for their nonlinear optical properties. The synthesis and study of 4-substituted benzylidene-2-phenyl oxazol-5-ones, for example, involve evaluating the nonlinear optical behavior of these compounds using Z-scan techniques. Such studies are crucial for the development of materials for photonics and electronics, as they help in understanding the photophysical properties and potential applications of these compounds in optical devices (Murthy et al., 2010).

Swelling and Antimicrobial Efficacies of Modified Biopolymers

Benzeneacetamide derivatives have also been utilized in the modification of chitosan biopolymers to enhance their swelling and antimicrobial properties. This application is particularly relevant in biomedical and environmental engineering, where such modified biopolymers can be used for drug delivery systems, wound dressings, and water purification technologies. The chemical modification of chitosan with heterocyclic compounds derived from benzeneacetamide enhances its functionality, demonstrating the compound's utility in creating advanced materials with specified properties (Azmy et al., 2019).

properties

IUPAC Name

2-(2-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)10-18(21)20-16-8-6-14(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSRWZGYIUXZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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